(2-Chlorophenyl)[(2-fluorophenyl)sulfonyl]amine
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Overview
Description
(2-Chlorophenyl)[(2-fluorophenyl)sulfonyl]amine is an organic compound that features both chlorophenyl and fluorophenyl groups attached to a sulfonylamine moiety
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-chlorophenyl)-2-fluorobenzenesulfonamide may also interact with various cellular targets.
Mode of Action
For instance, certain nicotinamide derivatives have shown inhibitory activity against Enterococcus faecalis , suggesting that N-(2-chlorophenyl)-2-fluorobenzenesulfonamide might also exhibit similar interactions.
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2-chlorophenyl)-2-fluorobenzenesulfonamide may also affect a broad range of biochemical pathways.
Pharmacokinetics
Similar compounds, such as ketamine, undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . This suggests that N-(2-chlorophenyl)-2-fluorobenzenesulfonamide might also be metabolized by similar enzymatic pathways.
Result of Action
Related compounds have shown various biological activities, suggesting that n-(2-chlorophenyl)-2-fluorobenzenesulfonamide might also induce a range of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)[(2-fluorophenyl)sulfonyl]amine typically involves the reaction of 2-chlorophenylamine with 2-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)[(2-fluorophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)[(2-fluorophenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)[(2-bromophenyl)sulfonyl]amine
- (2-Fluorophenyl)[(2-chlorophenyl)sulfonyl]amine
- (2-Chlorophenyl)[(2-iodophenyl)sulfonyl]amine
Uniqueness
(2-Chlorophenyl)[(2-fluorophenyl)sulfonyl]amine is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGVCSOZABVDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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